4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-methylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHBQDVTBWBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution for Piperazine Functionalization
The foundational step in synthesizing 4-(4-bromophenyl)-N-methylpiperazine-1-carboxamide involves introducing the 4-bromophenyl moiety to the piperazine scaffold. A widely adopted method adapts the nucleophilic aromatic substitution (SNAr) protocol described in CN112645902A . Here, bromobenzene reacts with piperazine under strongly basic conditions (potassium tert-butoxide or sodium tert-amylate) in sulfolane at 150–180°C. This approach achieves N-arylation via deprotonation of piperazine, followed by attack on the electron-deficient aryl bromide.
Key modifications for improved para-selectivity include:
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Catalytic enhancement : Adding 0.02–0.15 eq tetra-n-butylammonium tetraphenylborate increases para-bromination efficiency by stabilizing transition states through cation-π interactions .
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Solvent optimization : Sulfolane’s high polarity and thermal stability (>160°C) facilitate reaction completion within 3–4 hours, with yields exceeding 85% for 1-(4-bromophenyl)piperazine .
Protective-Group Strategies for Sequential Functionalization
To avoid undesired side reactions during carboxamide formation, protective-group approaches mirror the tert-butoxycarbonyl (Boc) protection detailed in ChemicalBook’s synthesis of 4-(4-bromophenyl)piperazine-1-carboxylate .
Three-step sequence :
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Boc protection : Treat 1-(4-bromophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0°C (90% yield) .
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Methylamination : Replace Boc with methylcarboxamide via:
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Final purification : Recrystallization from ethanol/water (4:1) affords analytically pure product.
While Method A faces challenges with methyl isocyanate’s toxicity, Method B offers safer, scalable alternatives suited for industrial production.
Palladium-Catalyzed Cross-Coupling for Advanced Intermediates
Innovative routes employ Suzuki-Miyaura coupling to construct the 4-bromophenyl group post-carboxamide installation. Adapted from MDPI’s pyrazine-2-carboxamide synthesis , this method involves:
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Piperazine pre-functionalization : Synthesize N-methylpiperazine-1-carboxamide via EDCl/HOBt-mediated coupling of piperazine with methylamine .
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Buchwald-Hartwig amination : React N-methylpiperazine-1-carboxamide with 4-bromophenylboronic acid using Pd(OAc)2/Xantphos in 1,4-dioxane/water (10:1) at 90°C .
Though this route achieves 68–73% yields, palladium catalyst costs (∼$120/g for Xantphos) limit its industrial feasibility compared to SNAr methods .
Solvent and Temperature Effects on Reaction Kinetics
Optimization studies reveal critical parameters for scalable synthesis:
Analytical Characterization and Quality Control
Rigorous spectroscopic validation ensures compound integrity:
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LC-MS : m/z 312.08 [M+H]+ (calc. 312.05 for C12H15BrN3O).
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FT-IR : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 670 cm⁻¹ (C-Br) .
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XRD : Monoclinic crystal system (space group P21/c) with intermolecular N-H···O hydrogen bonding .
Purity thresholds >99% are achievable via sequential recrystallization, though industrial-scale distillation remains challenging due to the compound’s high melting point (187–189°C).
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-N-methylpiperazine-1-carboxamide.
Reduction: 4-(4-Bromophenyl)-N-methylpiperazine.
Substitution: 4-(4-Aminophenyl)-N-methylpiperazine-1-carboxamide.
Scientific Research Applications
Medicinal Chemistry
4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. It has shown promise as a selective agonist for dopamine receptors, particularly the D3 receptor. In vitro studies indicate that it promotes β-arrestin translocation and G protein activation without significant activity at other dopamine receptors, suggesting its utility in treating conditions like schizophrenia and Parkinson's disease.
Research indicates that this compound may act as a ligand in receptor binding studies. Its interactions with various G protein-coupled receptors (GPCRs) could influence cellular signaling pathways, making it a valuable tool in neuropharmacology . Additionally, studies have suggested its potential as an antibacterial agent against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, where it demonstrated significant antimicrobial activity .
Chemical Synthesis
This compound serves as an intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example:
- Oxidation : The bromophenyl group can be oxidized to form corresponding phenol derivatives.
- Reduction : The carboxamide group can be reduced to an amine.
- Substitution : The bromine atom can be replaced with other nucleophiles such as amines or thiols.
Case Studies
Several studies have highlighted the applications of this compound:
- Antibacterial Activity : A study demonstrated that related piperazine derivatives exhibited enhanced antibacterial effects against multi-drug resistant strains compared to conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
- Dopamine Receptor Selectivity : Research on structurally related compounds indicated their ability to selectively activate D3 receptors while avoiding D2 receptor interactions. This selectivity provides insights into potential therapeutic applications for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chloro and bromo substituents generally increase melting points compared to fluoro analogs due to stronger intermolecular forces (e.g., A6 vs. A3) .
- Synthetic Efficiency : Fluorinated derivatives (e.g., A3) often exhibit higher yields than chlorinated or brominated counterparts, likely due to steric and electronic factors .
Hydroxyphenyl and Alkyl-Substituted Piperazine Derivatives
Hydroxyphenyl and alkyl groups modulate solubility and receptor interactions:
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Key Features | Reference |
|---|---|---|---|---|---|
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone (13) | 4-Hydroxyphenyl, 4-Bromophenyl | 41 | 190–191 | Low yield, high melting point due to polar hydroxy group | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (27) | 2,4-Dimethylphenyl | 71 | 164–165 | Enhanced lipophilicity from methyl groups |
Key Observations :
- Hydroxy Group Impact : Hydroxyphenyl derivatives (e.g., compound 13) show reduced yields but higher melting points, suggesting challenges in synthesis and increased crystallinity .
Heterocyclic Piperazine Derivatives
Incorporation of heterocycles (e.g., triazole, thiazole) diversifies biological activity:
Key Observations :
- Thiazole Derivatives : Demonstrated antimicrobial activity, with bromophenyl groups contributing to membrane penetration .
Biological Activity
4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide is a compound of interest due to its potential biological activity, particularly in pharmacological contexts. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a bromophenyl group and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom enhances its lipophilicity, which may influence its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. These compounds were evaluated using methods like the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, demonstrating promising results against clinically relevant pathogens .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | TBD | TBD | A. baumannii |
| Similar Piperazine Derivative | 0.5 | 1.0 | K. pneumoniae |
Neuropharmacological Effects
The compound has also been studied for its potential as a selective agonist for dopamine receptors, particularly the D3 receptor. In vitro studies suggest that it may promote β-arrestin translocation and G protein activation without significant activity at other dopamine receptors, indicating a high degree of selectivity . This selectivity could make it a valuable tool in neuropharmacology for treating disorders such as schizophrenia or Parkinson's disease.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that similar piperazine derivatives can inhibit enzymes such as monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE), which are critical in neurotransmitter regulation .
- Antibacterial Mechanism : The antibacterial activity may stem from disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study demonstrated that piperazine derivatives showed enhanced antibacterial effects against multi-drug resistant strains when compared to conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
- Dopamine Receptor Selectivity : Research on ML417, a compound structurally related to this compound, highlighted its ability to selectively activate D3 receptors while avoiding D2 receptor interactions, thus providing insights into its therapeutic applications in neuropsychiatric disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Bromophenyl)-N-methylpiperazine-1-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1-methylpiperazine with a 4-bromophenyl carbamoyl chloride derivative under reflux in ethanol (20 mL) for 4–6 hours. Purification is achieved through recrystallization (e.g., ethanol) or chromatography (e.g., normal phase with methanol/ammonium hydroxide) . For analogs like N-(4-chlorophenyl) derivatives, yields of ~79% are reported using similar protocols .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm piperazine ring substitution patterns and bromophenyl integration (e.g., aromatic protons at δ 7.30–7.56 ppm for brominated analogs) .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., ±0.3% deviation in related compounds) .
- X-ray Crystallography : Resolving chair conformations of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O), as seen in structurally similar carboxamides .
Q. What solvent systems and chromatographic methods are optimal for purification?
- Methodological Answer : Ethanol or dichloromethane (DCM) are common solvents for recrystallization. For chromatography, normal-phase silica gel with 10% methanol/0.1% ammonium hydroxide achieves baseline separation of piperazine derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for high-purity batches .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
- Methodological Answer :
- Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of the bromophenyl group) .
- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) or triethylamine to accelerate nucleophilic substitution .
- Stoichiometry : A 1.2:1 molar ratio of 1-methylpiperazine to carbamoyl chloride improves conversion rates .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., dopamine D3 antagonists for neurological studies) .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify confounding factors in in vivo studies .
- Structural Analog Comparison : Compare with chlorophenyl or fluorophenyl analogs to isolate bromine-specific effects .
Q. How can computational modeling predict interactions with biological targets like dopamine receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of D3 receptors (PDB: 3PBL) to map binding pockets. The bromophenyl group shows strong hydrophobic interactions with Leu300 and Tyr365 residues .
- MD Simulations : GROMACS-based 100-ns trajectories assess conformational stability of the piperazine-carboxamide backbone in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
